molecular formula C19H17FN4O2S2 B2985005 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 392296-41-2

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2985005
CAS RN: 392296-41-2
M. Wt: 416.49
InChI Key: SXMJBILGLLLAFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiadiazole ring, a benzamide group, and a thioether linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiadiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .

Scientific Research Applications

Formation Mechanism and Structural Insights

The compound N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, due to its complex structure involving thiadiazole, has been studied for its formation mechanism and structural properties. Research by Forlani et al. (2000) explored the formation of 1,2,4‐thiadiazoles like this compound through the condensation of thiobenzamide and similar compounds, providing insights into the structural characteristics of these compounds, which are vital for understanding their applications in scientific research (Forlani et al., 2000).

Photodynamic Therapy Applications

A significant application of thiadiazole derivatives has been in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, containing thiadiazole structures, exhibiting high singlet oxygen quantum yield and good fluorescence properties. These features make them promising for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Dual Fluorescence Effects

Budziak et al. (2019) investigated 2-amino-1,3,4-thiadiazoles for their dual fluorescence effects, relevant to molecular aggregation and charge transfer within molecules. This property could make such compounds ideal for use as fluorescence probes in biology and molecular medicine, suggesting potential applications in medical diagnostics and research (Budziak et al., 2019).

Antibacterial and Antimycobacterial Properties

Compounds with 1,3,4-thiadiazole structures have been explored for their antibacterial and antimycobacterial properties. Gurunani et al. (2022) synthesized derivatives that showed moderate activity against Gram-positive bacteria and potential for further exploration in antimicrobial applications (Gurunani et al., 2022).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure and properties, and investigating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-6-12(2)8-15(7-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJBILGLLLAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

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